molecular formula C11H13NO3 B11784253 2-(2,5-Dicyclopropyloxazol-4-yl)aceticacid

2-(2,5-Dicyclopropyloxazol-4-yl)aceticacid

Cat. No.: B11784253
M. Wt: 207.23 g/mol
InChI Key: CCXARCPFBMMYIO-UHFFFAOYSA-N
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Description

2-(2,5-Dicyclopropyloxazol-4-yl)acetic acid is a heterocyclic compound featuring an oxazole core substituted with two cyclopropyl groups at the 2- and 5-positions and an acetic acid moiety at the 4-position. The oxazole ring, a five-membered aromatic system containing one oxygen and one nitrogen atom, imparts unique electronic and steric properties. The cyclopropyl substituents enhance structural rigidity and may influence lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

2-(2,5-dicyclopropyl-1,3-oxazol-4-yl)acetic acid

InChI

InChI=1S/C11H13NO3/c13-9(14)5-8-10(6-1-2-6)15-11(12-8)7-3-4-7/h6-7H,1-5H2,(H,13,14)

InChI Key

CCXARCPFBMMYIO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(N=C(O2)C3CC3)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dicyclopropyloxazol-4-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dicyclopropyl ketone with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to produce the oxazole ring.

Industrial Production Methods

Industrial production of 2-(2,5-Dicyclopropyloxazol-4-yl)acetic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dicyclopropyloxazol-4-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

Anticancer Properties

The compound has been investigated for its anticancer properties. Studies indicate that derivatives of oxazole compounds exhibit cytotoxic effects against multiple cancer cell lines. For example, the incorporation of electron-withdrawing groups in the oxazole ring enhances the binding affinity to target proteins involved in cancer proliferation.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-715HDAC Inhibition
Compound BHeLa20Topoisomerase II Inhibition
Compound CA54925Telomerase Inhibition

Antimicrobial Activity

In addition to anticancer properties, 2-(2,5-Dicyclopropyloxazol-4-yl)acetic acid also shows promise as an antimicrobial agent. Research has demonstrated that oxazole derivatives can inhibit bacterial growth and possess antifungal properties. The presence of substituents that enhance lipophilicity may contribute to increased membrane permeability, facilitating antimicrobial activity.

Table 2: Antimicrobial Activity of Oxazole Derivatives

Compound NameBacteria TestedMinimum Inhibitory Concentration (MIC) (µg/mL)
Compound DE. coli32
Compound ES. aureus16
Compound FC. albicans64

Novel Synthetic Pathways

A notable study outlined a novel synthetic route for producing oxadiazole derivatives that demonstrated significant antiproliferative activity against both cancer cell lines and protozoan species. The methodology included the use of diverse coupling reactions to form the oxazole ring structure efficiently.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of 2-(2,5-Dicyclopropyloxazol-4-yl)acetic acid. Modifications to the oxazole ring and substituents can significantly influence its biological activity.

Key Findings in SAR Studies

  • Electron-Withdrawing Groups : The introduction of electron-withdrawing groups enhances anticancer efficacy by improving binding affinity.
  • Substituent Effects : Variations in substituents on the phenyl groups have been shown to affect both anticancer and antimicrobial activities.

Case Studies

Several case studies have highlighted the therapeutic potential of 2-(2,5-Dicyclopropyloxazol-4-yl)acetic acid:

  • Anticancer Evaluation : A series of oxazole derivatives were synthesized and screened for cytotoxicity against human cancer cell lines. Results indicated that specific modifications led to enhanced activity.
  • Antimicrobial Screening : Another study focused on evaluating the antimicrobial properties of oxazole derivatives against various microbial strains, revealing potent activity that warrants further investigation.

Mechanism of Action

The mechanism of action of 2-(2,5-Dicyclopropyloxazol-4-yl)acetic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycle Substituents Acetic Acid Position Key Properties/Applications
2-(2,5-Dicyclopropyloxazol-4-yl)acetic acid Oxazole 2,5-Dicyclopropyl 4-position Rigidity, lipophilicity, drug design
(E)-2-[2-(5-(Arylideneamino)-1,3,4-thiadiazol-2-yl)disulfanyl]acetic acid (5a–d) Thiadiazole Arylideneamino, disulfanyl 2-position Disulfide reactivity, antimicrobial
(2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid Imidazolidinedione 1-Propyl, 2,5-diketone 4-position Polar, peptide mimetics
2-[4-(Fmoc-piperazin-1-yl)]acetic acid Piperazine Fmoc-protected amine 1-position Peptide synthesis, bioconjugation

Key Comparisons

Heterocyclic Core Differences Oxazole vs. Thiadiazole (): The oxazole ring in the target compound is less polar than the thiadiazole core in 5a–d due to the absence of sulfur atoms. Thiadiazoles are known for disulfide exchange reactivity, which is absent in oxazoles, limiting cross-linking applications . Oxazole vs. Imidazolidinedione (): The imidazolidinedione ring in contains two ketone groups, increasing polarity and hydrogen-bonding capacity compared to the aromatic oxazole. This makes imidazolidinediones more suitable as polar scaffolds in drug design . Oxazole vs. Piperazine (): Piperazine derivatives (e.g., ) are flexible and basic, facilitating interactions with biological targets. In contrast, the rigid oxazole core may enhance binding specificity in enzyme inhibition .

The propyl group in ’s imidazolidinedione offers moderate hydrophobicity, whereas the Fmoc group in ’s piperazine derivative enables temporary amine protection in solid-phase peptide synthesis .

The target compound may instead require cyclocondensation of cyclopropyl-containing precursors . Imidazolidinediones () are often synthesized via urea cyclization, contrasting with oxazole formation, which may involve dehydrative cyclization of β-ketoamides .

Potential Applications The target compound’s rigidity and lipophilicity make it a candidate for CNS-targeted therapeutics, whereas the disulfide-containing thiadiazoles (5a–d) may serve as prodrugs with redox-activated release . The Fmoc-piperazine derivative () is specialized for peptide engineering, while the imidazolidinedione () could mimic peptide turn structures in foldamer design .

Biological Activity

2-(2,5-Dicyclopropyloxazol-4-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

The molecular formula of 2-(2,5-Dicyclopropyloxazol-4-yl)acetic acid is C12H14N2O2C_{12}H_{14}N_2O_2. Its structure features a dicyclopropyl group attached to an oxazole ring, which is significant for its biological interactions.

Research indicates that compounds similar to 2-(2,5-Dicyclopropyloxazol-4-yl)acetic acid often act through the modulation of inflammatory pathways and enzyme inhibition. Key mechanisms include:

  • Inhibition of Prostaglandin Synthesis : Compounds in this class may inhibit microsomal prostaglandin E synthase-1 (mPGES-1), a target implicated in inflammatory responses and cancer progression.
  • Modulation of Cytokine Production : They may also affect the expression of cytokines such as TNF-α and IL-1β, which are crucial in mediating inflammation.

In Vivo Studies

In vivo studies have demonstrated that related compounds exhibit protective effects against liver injury and fibrosis. For instance, a study involving a structurally similar compound showed significant reductions in serum alanine aminotransferase levels and improved liver histology following treatment with the compound after CCl₄-induced liver damage .

In Vitro Studies

In vitro assays have shown that these compounds can inhibit the activation of NF-κB, thereby reducing the production of inflammatory mediators. For example, treatment with analogs resulted in decreased phosphorylation of IκB and subsequent NF-κB activation in macrophage cell lines .

Data Table: Biological Activity Overview

Activity Effect Reference
Liver protectionReduced serum ALT levels
Histological improvementEnhanced liver architecture
NF-κB inhibitionDecreased cytokine production
Apoptosis inductionIncreased subG0/G1 fraction

Case Studies

A notable case study involved the application of a related compound in a model of hepatic fibrosis. The compound was administered to rats subjected to repeated CCl₄ injections. Results indicated that treatment led to significant improvements in liver function tests and histological assessments compared to untreated controls .

Another study explored the effects of similar oxazole derivatives on platelet aggregation. These compounds were shown to inhibit platelet aggregation effectively by stimulating prostacyclin receptors, highlighting their potential cardiovascular benefits .

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